molecular formula C10H9N3O2 B3115290 Methyl 6-amino-1,5-naphthyridine-3-carboxylate CAS No. 2090981-63-6

Methyl 6-amino-1,5-naphthyridine-3-carboxylate

Cat. No. B3115290
CAS RN: 2090981-63-6
M. Wt: 203.20
InChI Key: DSNFOFRTNHXAIB-UHFFFAOYSA-N
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Description

Methyl 6-amino-1,5-naphthyridine-3-carboxylate is a heterocyclic compound with the following chemical formula: C10H8N2O2 . It belongs to the class of 1,5-naphthyridines, which exhibit significant importance in medicinal chemistry due to their diverse biological activities . The compound’s structure consists of a naphthyridine ring system with an amino group at position 6 and a carboxylate group at position 3.


Synthesis Analysis

The synthesis of 1,5-naphthyridines involves various strategies. While I don’t have specific details on the synthesis of This compound , it likely follows established methods such as cyclization reactions, condensations, or modifications of existing naphthyridine derivatives. Researchers have explored electrophilic and nucleophilic reagents, oxidations, reductions, and cross-coupling reactions to access these compounds .


Chemical Reactions Analysis

  • Metal Complex Formation : Coordination with metal ions (e.g., Eu(III)) can lead to stable complexes .

Scientific Research Applications

Antitumor Agents

The synthesis and evaluation of various naphthyridine derivatives, including those related to methyl 6-amino-1,5-naphthyridine-3-carboxylate, have shown promising antitumor activities. These compounds were examined for their cytotoxic effects against multiple tumor cell lines, with certain derivatives demonstrating moderate cytotoxic activity. The study of structure-activity relationships (SARs) revealed that modifications at specific positions on the naphthyridine core can significantly enhance antitumor efficacy. Particularly, derivatives with certain substituents showed improved activity, highlighting the potential of naphthyridine compounds as antitumor agents (Tomita et al., 2002).

Neuroprotective Properties

ITH4012, a derivative of this compound, has been identified as a novel acetylcholinesterase inhibitor with neuroprotective properties. It was found to reduce cell death induced by various compounds, suggesting its potential use in neuroprotective therapies. This compound demonstrates how modifications to the naphthyridine structure can result in multifunctional agents with applications beyond their initial antitumor focus, opening avenues for treating neurodegenerative diseases (Orozco et al., 2004).

Synthetic Methodologies

Research into naphthyridines also includes the development of novel synthetic methodologies. For instance, studies have outlined efficient synthetic routes for creating highly functionalized naphthyridines, which are crucial for the exploration of their biological activities. These methodologies not only provide access to a broad range of naphthyridine derivatives but also contribute to the field of organic synthesis by offering new strategies for constructing complex heterocyclic structures (Mukhopadhyay et al., 2011).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of naphthyridine derivatives provides valuable insights into their chemical properties and potential interactions with biological targets. Such studies help in understanding the molecular basis of their activities and guide the design of more potent and selective agents. Research in this area includes the investigation of solvatochromism and intramolecular hydrogen bonding, which are important factors affecting the bioactivity and pharmacokinetic properties of these compounds (Santo et al., 2003).

Mechanism of Action

Target of Action

Methyl 6-amino-1,5-naphthyridine-3-carboxylate is a derivative of 1,5-naphthyridine Many 1,5-naphthyridine derivatives are known to exhibit a wide variety of biological activities , suggesting that they interact with multiple targets.

Mode of Action

It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Given the broad biological activity of 1,5-naphthyridine derivatives , it’s likely that multiple pathways could be influenced.

Result of Action

1,5-naphthyridine derivatives are known to exhibit a variety of biological activities , suggesting that they could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

methyl 6-amino-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)6-4-8-7(12-5-6)2-3-9(11)13-8/h2-5H,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNFOFRTNHXAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=N2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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